molecular formula C11H8F4O3 B7827654 Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

Cat. No.: B7827654
M. Wt: 264.17 g/mol
InChI Key: MPIGKCZXQLXWQD-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is a chemical compound that belongs to the class of fluorinated benzoic acid derivatives. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring, along with a butyric anhydride group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with butyric anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature conditions to ensure the formation of the desired anhydride product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The anhydride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both the fluorinated benzene ring and the butyric anhydride group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

butanoyl 2,3,4,5-tetrafluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-2-3-7(16)18-11(17)5-4-6(12)9(14)10(15)8(5)13/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIGKCZXQLXWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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